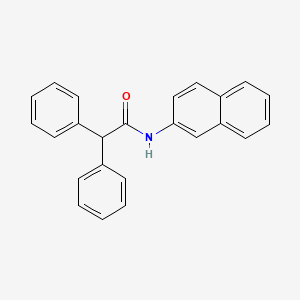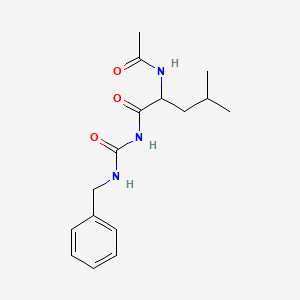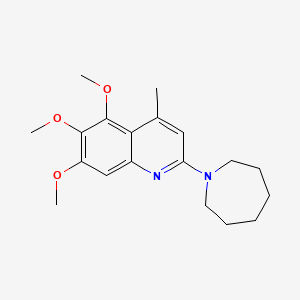![molecular formula C28H19N7O6 B3866428 N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide](/img/structure/B3866428.png)
N'-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide
Overview
Description
N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide is a complex organic compound featuring multiple functional groups, including isoindole, pyridine, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-carbohydrazide with an appropriate isoindole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
Pyrrolo[3,2-c]pyridine derivatives: Compounds with a pyridine core and various functional groups.
Uniqueness
N’-(4-{1,3-dioxo-5-[(pyridin-3-ylformohydrazido)carbonyl]isoindol-2-yl}benzoyl)pyridine-3-carbohydrazide is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.
Properties
IUPAC Name |
1,3-dioxo-N'-(pyridine-3-carbonyl)-2-[4-[(pyridine-3-carbonylamino)carbamoyl]phenyl]isoindole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N7O6/c36-23(31-33-25(38)18-3-1-11-29-14-18)16-5-8-20(9-6-16)35-27(40)21-10-7-17(13-22(21)28(35)41)24(37)32-34-26(39)19-4-2-12-30-15-19/h1-15H,(H,31,36)(H,32,37)(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDORHJFMYXRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NNC(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3866353.png)
![N-[3-(TRIFLUOROMETHYL)PHENYL]-N-({N'-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3866366.png)
![2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide](/img/structure/B3866371.png)
![N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B3866377.png)
![2-(2-methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B3866378.png)

![3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid](/img/structure/B3866403.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)
![2-hydroxy-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3866424.png)
![N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide](/img/structure/B3866433.png)

![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B3866451.png)
![[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] thiophene-2-carboxylate](/img/structure/B3866466.png)
